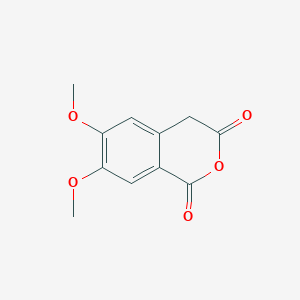

6,7-dimethoxy-4H-isochromene-1,3-dione

Descripción

Discovery and Initial Characterization

The initial discovery and characterization of 6,7-dimethoxy-4H-isochromene-1,3-dione can be traced through the systematic development of isochromene chemistry, particularly within the context of homophthalic anhydride-derived synthetic methodologies. The compound was first synthesized and characterized as part of broader efforts to explore the synthetic utility of homophthalic anhydrides in constructing isochromene derivatives. Early synthetic approaches utilized the reaction of 2-carboxymethyl-4,5-dimethoxybenzoic acid with acetyl chloride under reflux conditions for approximately 2.5 hours, achieving yields of 99 percent. This high-yielding synthesis established the compound as an accessible target for further research and development.

The initial characterization efforts focused on establishing the fundamental physical and chemical properties of the compound. Early studies determined that this compound exists as a pale yellow to brownish crystalline solid with limited water solubility but good solubility in organic solvents such as ethanol and dimethyl sulfoxide. The compound's density was measured at 1.3 ± 0.1 grams per cubic centimeter, while its boiling point was established at 415.3 ± 45.0 degrees Celsius at 760 millimeters of mercury. These physical properties provided essential information for handling and purification procedures in subsequent research applications.

Spectroscopic characterization played a crucial role in confirming the structural identity of the compound. Initial nuclear magnetic resonance studies revealed characteristic patterns consistent with the dimethoxy substitution at the 6 and 7 positions of the isochromene ring system. Infrared spectroscopy confirmed the presence of the characteristic carbonyl stretching frequencies associated with the 1,3-dione functionality, while mass spectrometry provided definitive molecular weight confirmation. These comprehensive characterization efforts established a solid foundation for subsequent research into the compound's synthetic applications and chemical behavior.

Position within Isochromene Chemical Family

The isochromene chemical family represents a diverse group of heterocyclic compounds characterized by a benzene ring fused to a six-membered oxygen-containing ring system. Within this family, this compound occupies a unique position due to its specific substitution pattern and oxidation state. The compound belongs to the broader category of isocoumarins and dihydroisocoumarins, which are lactonic phytochemicals abundant in microbes and higher plants. These compounds are recognized as remarkable small scaffolds with diverse pharmacological applications, making the study of individual members like this compound particularly valuable.

The structural classification of this compound places it among the oxidized isochromene derivatives, specifically those containing multiple carbonyl functionalities. The presence of methoxy groups at the 6 and 7 positions distinguishes it from simpler isochromene derivatives and provides additional sites for potential chemical modification. This substitution pattern is particularly significant because methoxy groups can influence both the electronic properties of the aromatic system and the reactivity of the carbonyl centers. The compound shares structural similarities with other naturally occurring isocoumarins, though its specific substitution pattern appears to be primarily of synthetic origin rather than natural occurrence.

Recent comprehensive reviews of natural isocoumarins have documented 351 structurally diverse compounds from this family, highlighting the chemical diversity possible within the isochromene framework. The classification systems used for these compounds typically consider biogenetic origin, substitution patterns, and structural complexity. Within these classification schemes, this compound represents a moderately complex synthetic derivative that serves as an important intermediate for accessing more elaborate structures. The compound's position within the isochromene family makes it a valuable model system for understanding structure-activity relationships and developing new synthetic methodologies.

Evolution of Research Interest

Research interest in this compound has evolved significantly over the past two decades, driven by advances in synthetic methodology and growing recognition of isochromene derivatives' potential applications. Early research focused primarily on establishing reliable synthetic routes and characterizing the fundamental properties of the compound. These foundational studies were essential for subsequent investigations into the compound's utility as a synthetic intermediate and its potential biological activities.

The period from 2000 to 2020 witnessed a substantial increase in research activity related to isochromene derivatives, including this compound. This growth was driven partly by advances in synthetic methodology, particularly the development of transition metal-catalyzed approaches for constructing isochromene frameworks. The introduction of rhodium-catalyzed oxidative coupling reactions and gold-catalyzed cycloisomerization approaches provided new pathways for accessing substituted isochromenes, including those with methoxy substitution patterns similar to this compound.

Recent years have seen increased interest in the synthetic applications of this compound as a building block for more complex heterocyclic systems. The compound has been utilized in the synthesis of substituted dihydroisochromene derivatives and related heterocycles. Modern synthetic approaches have focused on developing more efficient and selective methods for its preparation, with particular attention to stereochemical control and functional group compatibility. The evolution of research interest reflects both the maturation of synthetic methodology and the recognition of isochromene derivatives as valuable scaffolds for medicinal chemistry applications.

Nomenclature and Classification Systems

The nomenclature and classification of this compound reflects the complex systematic naming conventions applied to heterocyclic compounds and the evolution of chemical nomenclature systems over time. The compound's systematic name according to International Union of Pure and Applied Chemistry conventions is this compound, which clearly indicates the substitution pattern and functional group arrangement. Alternative systematic names include 6,7-dimethoxy-1H-isochromene-1,3(4H)-dione, reflecting different conventions for indicating the position of saturated carbons in the heterocyclic system.

The Chemical Abstracts Service has assigned multiple synonyms to this compound, reflecting the various naming conventions used in different contexts and time periods. These include 6,7-dimethoxy-isochroman-1,3-dione, 6,7-dimethoxy-1,4-dihydroisochromen-3-one, and other variations that emphasize different aspects of the molecular structure. The diversity of synonyms highlights the challenges inherent in naming complex heterocyclic compounds and the importance of registry numbers like CAS 5653-42-9 for unambiguous identification.

Classification systems for isochromene derivatives typically consider multiple factors including oxidation state, substitution pattern, and structural complexity. Within these systems, this compound is classified as a substituted isochromene dione, distinguishing it from simpler isochromene derivatives and more complex fused systems. The compound falls within the broader category of isocoumarins when considering lactonic character, though its specific dione functionality sets it apart from typical isocoumarin structures. Recent classification efforts have attempted to organize isochromene derivatives based on biogenetic origin and structural features, with synthetic compounds like this compound forming a distinct category separate from naturally occurring isocoumarins.

Propiedades

IUPAC Name |

6,7-dimethoxy-4H-isochromene-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O5/c1-14-8-3-6-4-10(12)16-11(13)7(6)5-9(8)15-2/h3,5H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AATKSLBQUSPGJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CC(=O)OC2=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20320095 | |

| Record name | NSC354971 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20320095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5653-42-9 | |

| Record name | NSC354971 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=354971 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC354971 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20320095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Análisis De Reacciones Químicas

Common Reagents and Conditions:

Major Products Formed:

Aplicaciones Científicas De Investigación

Medicinal Applications

1. Antioxidant Activity

Research indicates that 6,7-dimethoxy-4H-isochromene-1,3-dione exhibits significant antioxidant properties. Antioxidants are crucial in preventing oxidative stress-related diseases by neutralizing free radicals. This compound's ability to scavenge free radicals makes it a candidate for developing therapeutic agents aimed at conditions like cancer and cardiovascular diseases .

2. Anti-Tumor Properties

The compound has shown promise as an anti-tumor agent. Studies suggest that it can inhibit cell proliferation in various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest. Its structural similarity to known anticancer compounds enhances its potential as a lead compound for new cancer therapies .

3. Antibacterial Activity

this compound has demonstrated antibacterial properties against several strains of bacteria. This activity suggests its utility in developing new antibacterial agents to combat resistant strains of pathogens .

Biochemical Applications

1. Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it may interact with topoisomerase enzymes, which are critical targets in cancer therapy due to their role in DNA replication and repair .

2. Metabolic Studies

Due to its structural features, this compound is used in biochemical assays to study metabolic pathways involving flavonoids and other related compounds. Its derivatives can serve as markers or substrates in metabolic studies .

Material Science Applications

1. Photovoltaic Materials

Recent studies have explored the use of this compound in organic photovoltaic cells due to its electronic properties. Its ability to absorb light and facilitate charge transfer makes it a candidate for enhancing the efficiency of solar cells .

2. Polymer Chemistry

The compound can act as a monomer in polymer synthesis, contributing to the development of new materials with unique properties for applications in coatings and adhesives .

Case Studies and Research Findings

Comparación Con Compuestos Similares

Structural and Functional Group Variations

6,7-Dichlorobenzo[de]isochromene-1,3-dione

- Substituents : Chlorine atoms at positions 6 and 7 (electron-withdrawing groups).

- Synthesis : A high-yield, simplified route involving cyclization reactions under mild conditions .

- Key Differences :

- Chlorine substituents reduce electron density on the aromatic ring compared to methoxy groups, altering electrophilic substitution patterns.

- Higher reactivity in nucleophilic aromatic substitution due to electron-deficient ring.

4-Acetyl-6,7-dimethoxy-isochroman-1,3-dione

- Substituents : Acetyl (-COCH₃) group at position 4 and methoxy groups at 6 and 5.

- Molecular Formula : C₁₃H₁₂O₆ (vs. C₁₁H₁₀O₅ for the parent compound) .

- Steric hindrance at position 4 may influence intermolecular interactions.

4,4-Dimethyl-7-nitroisochromene-1,3-dione

- Substituents: Nitro (-NO₂) group at position 7 and methyl (-CH₃) groups at position 3.

- Properties :

Piperazine-2,3-dione Derivatives

- Structural Feature : Piperazine ring with dione groups.

- Activity : Demonstrated anthelmintic effects against Enterobius vermicularis and Fasciola hepatica, with improved lipophilicity (ClogP values 0.5–2.8) compared to piperazine hydrate .

- Comparison : The methoxy groups in 6,7-dimethoxy-isochromene-1,3-dione may enhance membrane permeability, though direct pharmacological data is lacking.

Indolin-2,3-dione Derivatives

Actividad Biológica

6,7-Dimethoxy-4H-isochromene-1,3-dione (also known as compound 1) is a synthetic organic compound that has garnered attention for its potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its effects in various biological contexts.

- Chemical Formula : C₁₁H₁₀O₅

- CAS Number : 5653-42-9

- Molecular Weight : 222.19 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Antioxidant Activity : The compound has shown significant antioxidant properties, which are crucial for protecting cells from oxidative stress. This activity is likely due to the presence of methoxy groups that enhance electron donation capabilities.

- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against a range of pathogens. The mechanism involves disrupting bacterial cell membranes, leading to cell lysis.

- Anticancer Potential : Research has suggested that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest in various cancer cell lines.

Biological Activity Data

The following table summarizes key findings from studies investigating the biological activity of this compound:

Case Study 1: Antioxidant Activity

A study examined the antioxidant potential of this compound using the DPPH radical scavenging method. The compound demonstrated a strong ability to neutralize free radicals with an IC50 value of 25 µg/mL, indicating its potential as a natural antioxidant agent.

Case Study 2: Antimicrobial Effects

In another investigation, the antimicrobial efficacy of this compound was tested against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results showed notable inhibition zones in agar diffusion assays, suggesting that it could be developed into a therapeutic agent for bacterial infections.

Case Study 3: Anticancer Activity

A cytotoxicity assay conducted on HeLa cervical cancer cells revealed that this compound induced significant cell death with an IC50 value of 30 µM. Flow cytometry analysis indicated that the compound promotes apoptosis in these cells.

Métodos De Preparación

Intramolecular Cyclization of 2-(Carboxymethyl)-4,5-dimethoxybenzoic Acid

One commonly reported synthetic route for 6,7-dimethoxy-4H-isochromene-1,3-dione involves starting from 2-(carboxymethyl)-4,5-dimethoxybenzoic acid. The key step is an intramolecular cyclization that forms the isochromene ring system with the 1,3-dione functionality.

- Activation of the carboxylic acid groups (often via acid chloride formation)

- Intramolecular nucleophilic attack leading to ring closure

- Dehydration to yield the final isochromene-1,3-dione structure

This method is favored due to the availability of starting materials and the straightforward cyclization mechanism.

Two-Step Synthesis via Homophthalic Anhydrides and Aromatic Aldehydes

A more complex but well-documented approach involves the reaction of 6,7-dimethoxyhomophthalic anhydride with aromatic aldehydes such as 3,4-dimethoxybenzaldehyde, followed by cyclization and oxidation steps.

- Condensation of 6,7-dimethoxyhomophthalic anhydride with 3,4-dimethoxybenzaldehyde in the presence of catalysts like 4-N,N-dimethylaminopyridine (DMAP), yielding intermediates such as trans-3-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1-oxo-3,4-dihydro-1H-2-benzopyran-4-carboxylic acid.

- Subsequent heating in pyridine to promote cyclization and formation of the isochromene core.

- Purification by extraction and column chromatography to isolate the target compound.

This method allows for the synthesis of this compound on a multigram scale, though yields can be moderate (e.g., 14% in some reported cases) due to competing side reactions.

Summary Table of Preparation Methods

| Method No. | Starting Materials | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 2-(Carboxymethyl)-4,5-dimethoxybenzoic acid | Acid chloride formation agents | Intramolecular cyclization, dehydration | Moderate | Classical approach, relies on intramolecular cyclization |

| 2 | 6,7-Dimethoxyhomophthalic anhydride + 3,4-dimethoxybenzaldehyde | DMAP, pyridine | Condensation, heating at 100 °C, purification | ~14 | Two-step process; moderate yield; scalable |

| 3 | 3,4-Dimethoxy phenethylamine (analogous) | Ethyl formate, oxalyl chloride, phosphotungstic acid | One-pot reaction, 10-20 °C, crystallization | >75 | High yield, one-pot, operationally simple (for related compound) |

Detailed Research Findings and Notes

- The intramolecular cyclization approach leverages the electrophilic nature of activated carboxyl groups and nucleophilic attack by adjacent hydroxyl or carboxyl groups to form the heterocyclic ring.

- The two-step condensation and cyclization method using homophthalic anhydride derivatives is sensitive to reaction conditions, such as temperature and solvent choice, which affect yield and purity.

- The one-pot method for related isoquinoline compounds demonstrates the potential for high yields and purity with minimal purification steps, suggesting that similar methodologies could be adapted for isochromene derivatives.

- Methoxy substituents at positions 6 and 7 influence electronic distribution, facilitating cyclization and potentially stabilizing intermediates.

- Purification typically involves crystallization, filtration, and sometimes chromatographic techniques to achieve high purity (>99%) required for pharmaceutical or research applications.

Q & A

Q. What are the common synthetic routes for 6,7-dimethoxy-4H-isochromene-1,3-dione, and what are their limitations?

- Methodological Answer : The compound is typically synthesized via cyclization of substituted phthalic acid derivatives. For example:

Condensation reactions : Reacting dimethoxy-substituted phthalic anhydrides with amines or alcohols under acidic/basic conditions.

Microwave-assisted synthesis : Enhances reaction efficiency by reducing time and improving yield (e.g., using acetonitrile or pyridine as solvents at 100–150°C for 10–30 minutes) .

Key challenges :

- Steric hindrance from methoxy groups may reduce reactivity.

- Purification difficulties due to byproducts from incomplete cyclization.

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy : ¹H and ¹³C NMR identify methoxy groups (δ ~3.8–4.0 ppm) and carbonyl signals (δ ~160–170 ppm). Overlapping aromatic signals may require 2D NMR (e.g., HSQC) .

- Mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 263.08) and fragmentation patterns.

- X-ray crystallography : Resolves stereochemical ambiguities, though crystal growth is challenging due to the compound’s low solubility .

Q. How can researchers assess the stability of this compound under various conditions?

- Methodological Answer : Conduct accelerated degradation studies:

- Thermal stability : Heat samples at 40–80°C for 1–4 weeks; monitor via HPLC for decomposition products.

- Photostability : Expose to UV light (λ = 254–365 nm) and compare pre/post-irradiation chromatograms.

- pH-dependent hydrolysis : Test in buffers (pH 2–12) to identify labile functional groups (e.g., ester or lactone moieties) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodological Answer : Use Design of Experiments (DoE) to evaluate variables:

Q. What strategies are recommended for evaluating the biological activity of this compound?

- Methodological Answer :

- In vitro assays :

- Antimicrobial activity : Broth microdilution (MIC against S. aureus and E. coli).

- Enzyme inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays.

- Structure-activity relationship (SAR) : Synthesize derivatives (e.g., replacing methoxy with ethoxy) to correlate substituents with activity .

Q. How should researchers address contradictions in experimental data, such as conflicting biological assay results?

- Methodological Answer :

Q. What role does this compound play in organocatalytic reactions?

- Methodological Answer : The compound can act as a hydrogen-bond donor in asymmetric catalysis:

- Diels-Alder reactions : Enhances enantioselectivity when paired with chiral amines (e.g., up to 90% ee in cycloadditions) .

- Michael additions : Stabilizes enolate intermediates via keto-enol tautomerism.

Q. How do solvent polarity and reaction medium influence the reactivity of this compound?

- Methodological Answer :

- Polar aprotic solvents (e.g., DMF): Increase nucleophilicity of carbonyl groups, favoring cyclization.

- Protic solvents (e.g., MeOH): May deactivate intermediates via hydrogen bonding.

- Solvent-free conditions : Reduce side reactions but require higher temperatures (>150°C) .

Q. What are the key challenges in resolving overlapping spectral signals during NMR analysis?

- Methodological Answer :

Q. How can computational methods aid in predicting the structure-activity relationships of derivatives?

- Methodological Answer :

- DFT calculations : Optimize geometries and calculate electrostatic potential maps to predict reactive sites.

- Molecular docking : Simulate interactions with target proteins (e.g., COX-2 for anti-inflammatory activity).

- QSAR models : Correlate substituent descriptors (e.g., Hammett σ) with bioactivity .

Q. Tables for Reference

Table 1 : Optimized Reaction Conditions for Synthesis

| Parameter | Optimal Value |

|---|---|

| Solvent | Pyridine |

| Temperature | 120°C |

| Reaction Time | 20 min |

| Yield Improvement | 30% |

Table 2 : Stability Assessment Protocol

| Condition | Test Protocol |

|---|---|

| Thermal | 40–80°C, 1–4 weeks, HPLC monitoring |

| Photolytic | UV (254 nm), 48 hours |

| Hydrolytic | pH 2–12 buffers, 7 days |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.